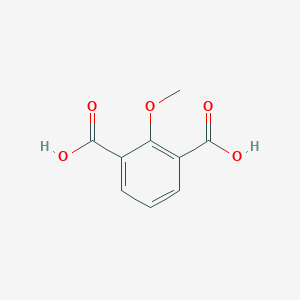

2-Methoxyisophthalic acid

Übersicht

Beschreibung

2-Methoxyisophthalic acid is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 . It is commonly used in laboratory settings and for the synthesis of substances .

Synthesis Analysis

The synthesis of 2-Methoxyisophthalic acid involves the use of 2,6-dimethylanisole as a raw material. This is dispersed in an alkaline potassium permanganate solution and reacted under reflux for 4 hours. The insoluble residues are removed by vacuum filtration, and the filtrate is acidified with hydrochloric acid to obtain an intermediate 2-methoxyisophthalic acid. This intermediate is then dissolved in an HBr-HOAc solution, refluxed while stirring until no gas is emitted, cooled, and the crude product is precipitated. The crude product is then recrystallized to obtain the 2-hydroxyisophthalic acid pure product .Molecular Structure Analysis

The linear formula of 2-Methoxyisophthalic acid is CH3OC6H3(CO2H)2 . More detailed information about its molecular structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

2-Methoxyisophthalic acid is a powder with a melting point of 213-215 °C (lit.) . Its density is predicted to be 1.416±0.06 g/cm3 . It should be stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Aβ42 Aggregation Activity

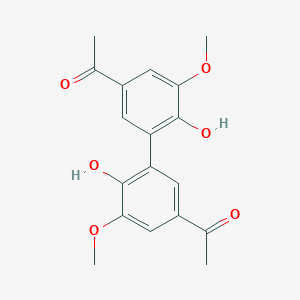

A derivative of isophthalic acid, specifically 2-acetyl-5-hydroxy-6-methoxyisophthalic acid, shows significant activity against Aβ42 aggregation. This activity was observed in a compound isolated from the fungus Talaromyces flavus and represents a notable finding in the context of Alzheimer's disease research, as Aβ42 aggregation is a key factor in the disease's pathology (He et al., 2017).

Fluorescent Labeling in Analytical Chemistry

2-Methoxyisophthalic acid derivatives, such as 2-bromoacetyl-6-methoxynaphthalene, have been utilized as fluorescent labeling reagents in high-performance liquid chromatography (HPLC). This application is significant in the analysis of various biologically active carboxylic acids, including fatty acids and bile acids, providing a method for their detection in pharmaceutical formulations (Gatti et al., 1992).

Development of Coordination Polymers

The synthesis of coordination polymers using methoxyisophthalic acid derivatives has been explored, with implications for material science and catalysis. For instance, hydrothermal reactions involving 5-methoxyisophthalic acid led to the formation of cadmium and nickel coordination polymers, demonstrating potential for applications in luminescence and magnetic materials (Li et al., 2013).

Pharmaceutical and Cosmetic Formulation Analysis

In pharmaceutical and cosmetic analysis, derivatives of 2-methoxyisophthalic acid have been employed for the analysis of dicarboxylic acids. This has implications for quality control in complex formulations, showcasing the versatility of these compounds in analytical chemistry (Gatti et al., 1995).

Safety and Hazards

2-Methoxyisophthalic acid is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .

Wirkmechanismus

Target of Action

2-Methoxyisophthalic acid is a versatile compound with potential pharmaceutical applications . . It’s worth noting that its significance arises from its role as an intermediate in the synthesis of diverse drugs and molecules, notably including anti-inflammatory and anticancer agents .

Eigenschaften

IUPAC Name |

2-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWAPLTWCQQSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404246 | |

| Record name | 2-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyisophthalic acid | |

CAS RN |

1951-38-8 | |

| Record name | 2-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

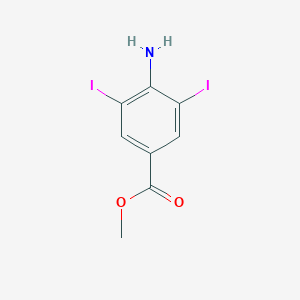

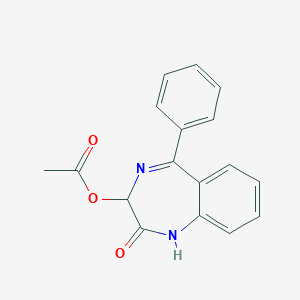

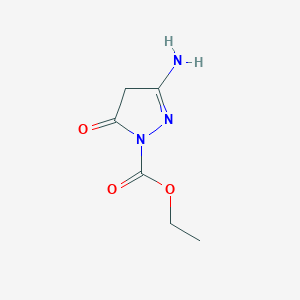

Feasible Synthetic Routes

Q & A

Q1: Can 2-Methoxyisophthalic acid be used to synthesize ordered polymers?

A1: Yes, 2-Methoxyisophthalic acid can be used as a monomer in the synthesis of ordered polymers. A research study [] demonstrated the successful synthesis of an ordered (-aacdbbdc-) polymer using 2-Methoxyisophthalic acid (XbbX) along with 4,4′-(oxydi-p-phenylene)dibutanoic acid (XaaX) and 4-aminobenzhydrazide (YcdY) as monomers. This direct polycondensation reaction, facilitated by diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, highlights the potential of 2-Methoxyisophthalic acid in creating ordered polymer structures.

Q2: How is 2-Methoxyisophthalic acid synthesized?

A2: 2-Methoxyisophthalic acid serves as an intermediate in the synthesis of 2-hydroxyisophthalic acid. [] This process involves reacting 2,6-dimethylanisole with an alkaline potassium permanganate solution under reflux conditions. After removing insoluble residues, the filtrate is acidified using hydrochloric acid, leading to the formation of 2-Methoxyisophthalic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)